molecular formula C9H12BrN B13676078 3-Bromo-5-isobutylpyridine

3-Bromo-5-isobutylpyridine

Cat. No.: B13676078
M. Wt: 214.10 g/mol
InChI Key: WNQWGEOLKBSGBZ-UHFFFAOYSA-N
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Description

3-Bromo-5-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the third position and an isobutyl group at the fifth position on the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-isobutylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isobutylpyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution at the third position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isobutylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-isobutylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isobutylpyridine involves its interaction with specific molecular targets. The bromine atom and isobutyl group can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.

    3-Bromo-5-ethylpyridine: Contains an ethyl group at the fifth position.

    3-Bromo-5-tert-butylpyridine: Features a tert-butyl group at the fifth position.

Uniqueness

3-Bromo-5-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

3-bromo-5-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3

InChI Key

WNQWGEOLKBSGBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CN=C1)Br

Origin of Product

United States

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